2-Methoxy-3-nitrobenzonitrile
Overview
Description
2-Methoxy-3-nitrobenzonitrile is an organic compound with the molecular formula C8H6N2O3. It appears as a light yellow solid and has a molecular weight of 178.15 g/mol. This compound is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzonitrile core. It is used as an intermediate in the synthesis of various complex molecules and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-3-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 2-methoxybenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and reduce by-products. The final product is often purified using large-scale chromatography or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 2-Methoxy-3-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Oxidation: 2-Methoxy-3-nitrobenzoic acid.
Scientific Research Applications
2-Methoxy-3-nitrobenzonitrile serves as a valuable intermediate in the synthesis of complex molecules. Its derivatives have been used in the synthesis of significant compounds like maytansine, which is a potent antitumor agent. Additionally, it is utilized in hydrogenation processes, where the nitro group is reduced to an amino group, facilitating the synthesis of various pharmaceuticals.
In material science, the compound’s thermophysical properties, such as heat capacities and enthalpies of transitions, have been studied to understand its behavior under different temperatures. Its structural analysis and reactivity have also been explored, revealing how electron-withdrawing effects and steric interactions influence its chemical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-nitrobenzonitrile primarily involves its reactivity due to the presence of the nitro and methoxy groups. The nitro group is an electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various substitution reactions. The methoxy group, being an electron-donating group, can influence the reactivity of the compound by stabilizing intermediates during chemical reactions .
Comparison with Similar Compounds
2-Methoxybenzonitrile: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.
3-Nitrobenzonitrile: Lacks the methoxy group, which affects its electron-donating properties and reactivity.
2-Methoxy-4-nitrobenzonitrile: Similar structure but with the nitro group in a different position, influencing its reactivity and chemical behavior.
Uniqueness: 2-Methoxy-3-nitrobenzonitrile is unique due to the specific positioning of the methoxy and nitro groups on the aromatic ring. This positioning allows for a distinct set of chemical reactions and reactivity patterns, making it a valuable intermediate in organic synthesis and pharmaceutical applications.
Properties
IUPAC Name |
2-methoxy-3-nitrobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-13-8-6(5-9)3-2-4-7(8)10(11)12/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYULSNQWMXUNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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